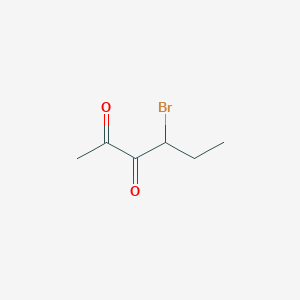
4-Bromohexane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromohexane-2,3-dione is a chemical compound with the CAS Number: 118634-45-0 . It has a molecular weight of 193.04 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BrO2/c1-3-5(7)6(9)4(2)8/h5H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Mecanismo De Acción
Mode of Action
For instance, they can undergo dehydrohalogenation to form alkenes . This reaction involves the loss of a hydrogen halide molecule from the haloalkane, resulting in the formation of a double bond .
Biochemical Pathways
Brominated compounds can participate in reactions such as the suzuki-miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide under a palladium catalyst .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Bromohexane-2,3-dione as a crosslinking agent is its ability to crosslink proteins and nucleic acids selectively. It can also be used in various biological applications without affecting the biological activity of the target molecule. However, one of the limitations of using this compound is its potential toxicity to cells, which can affect the results of the experiments.
Direcciones Futuras
There are several future directions for the use of 4-Bromohexane-2,3-dione in scientific research. One direction is the development of more efficient and selective crosslinking agents that can be used in various biological applications. Another direction is the use of this compound in the synthesis of novel materials such as hydrogels and polymers. Additionally, the use of this compound in the study of protein-protein interactions, protein-DNA interactions, and RNA structure analysis can provide valuable insights into the function and interactions of these molecules.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its ability to crosslink proteins and nucleic acids selectively has made it a valuable tool in various biological applications. However, its potential toxicity to cells should be taken into consideration when using it in experiments. The future directions for the use of this compound in scientific research are promising and can provide valuable insights into the function and interactions of biological molecules.
Métodos De Síntesis
The synthesis of 4-Bromohexane-2,3-dione involves the bromination of maleic anhydride in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction proceeds through the formation of an intermediate bromomaleic anhydride, which then undergoes hydrolysis to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4-Bromohexane-2,3-dione has been extensively used in scientific research due to its ability to crosslink proteins and nucleic acids. It can be used as a crosslinking agent in various biological applications such as protein-protein interactions, protein-DNA interactions, and RNA structure analysis. It has also been used in the synthesis of novel materials such as hydrogels and polymers.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromohexane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(7)6(9)4(2)8/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHFNDTWTLPZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

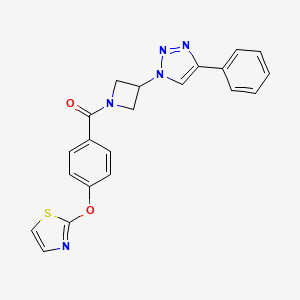
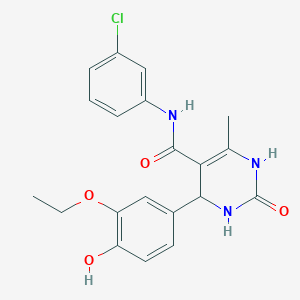
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)

![N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2996414.png)
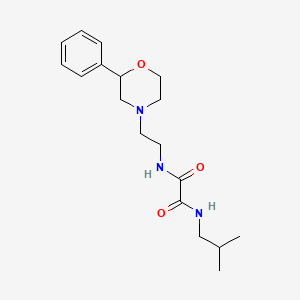
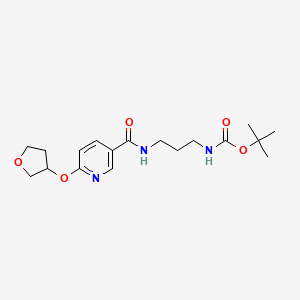
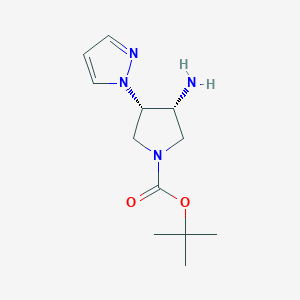

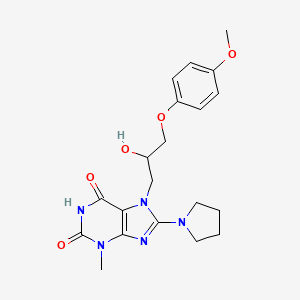
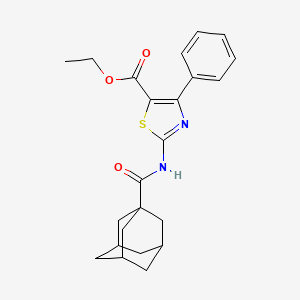

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996426.png)
![Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate](/img/structure/B2996429.png)